molecular formula C11H13ClN2 B1445448 1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride CAS No. 18637-52-0

1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride

Cat. No.: B1445448
CAS No.: 18637-52-0
M. Wt: 208.69 g/mol
InChI Key: UQSOAYJBJBCUJT-UHFFFAOYSA-N
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Description

1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride is a heterocyclic compound with a unique structure that combines the pyrazine and indole moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a transition metal-free methodology has been developed for the synthesis of pyrazino[1,2-a]indole derivatives . This method involves the use of solid alumina and room temperature conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride involves its interaction with specific molecular targets. For instance, it has been found to act as a partial agonist at MT1 receptors, which are involved in various physiological processes . The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride can be compared with other similar compounds, such as:

    Pyrrolo[1,2-a]indoles: These compounds share a similar indole structure but differ in the heterocyclic ring fused to the indole.

    Pyrazino[1,2-a]pyridines: These compounds have a pyrazine ring fused to a pyridine instead of an indole.

Uniqueness: The uniqueness of this compound lies in its specific combination of the pyrazine and indole moieties, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1,2,3,4-tetrahydropyrazino[1,2-a]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c1-2-4-11-9(3-1)7-10-8-12-5-6-13(10)11;/h1-4,7,12H,5-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSOAYJBJBCUJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC3=CC=CC=C32)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride
Reactant of Route 2
1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride
Reactant of Route 3
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1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride
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1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride
Reactant of Route 5
1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride
Reactant of Route 6
1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride

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